1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Description

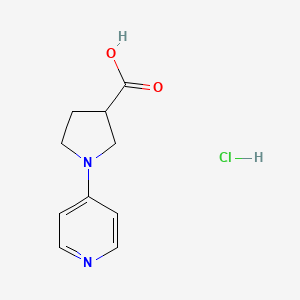

Molecular Formula: C₁₀H₁₂N₂O₂·HCl

Structural Features:

- A pyrrolidine (5-membered saturated ring) with a pyridin-4-yl substituent at position 1 and a carboxylic acid group at position 2.

- The hydrochloride salt enhances solubility in polar solvents.

Key Identifiers: - SMILES:

C1CN(CC1C(=O)O)C2=CC=NC=C2.Cl

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyridin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-3-6-12(7-8)9-1-4-11-5-2-9;/h1-2,4-5,8H,3,6-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCECPBVAVOKMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909304-97-7 | |

| Record name | 1-(pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridinyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is characterized by its pyrrolidine ring, which is substituted with a pyridine moiety and a carboxylic acid group. The presence of hydrochloride enhances its solubility and stability in biological systems. Its molecular formula is with a molecular weight of approximately 265.13 g/mol .

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. It has been studied as a precursor in drug development, particularly for compounds targeting neurotransmitter systems. The structural features suggest activity as an enzyme inhibitor or receptor modulator, which could lead to treatments for various neurological disorders .

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential treatment for epilepsy, anxiety, and depression |

| Anti-inflammatory Agents | Investigated for effects on inflammatory pathways |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease processes |

Biological Research

In biological research, the compound is utilized to study enzyme interactions and protein binding. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular processes . Techniques such as molecular docking and high-throughput screening are employed to assess its binding affinity to various biological targets.

Case Study: Enzyme Interaction Studies

A study demonstrated that this compound effectively binds to a specific enzyme involved in neurotransmitter regulation, suggesting its potential role as a therapeutic agent in neurodegenerative diseases .

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows it to be used in the production of pharmaceuticals and fine chemicals . The compound's reactivity can be harnessed in various chemical reactions, including oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and pyridinyl group can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Ring Size: Pyrrolidine (5-membered) vs. Example: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid shows activity as a thrombin inhibitor, while pyrrolidine analogs are unexplored in this context .

Substituent Effects :

- Pyridine vs. Pyrimidine : Pyrimidine’s dual nitrogen atoms enhance polarity and hydrogen bonding, favoring interactions with charged enzyme active sites .

- Methyl/Phenyl Groups : Methyl substitution (e.g., 3-methylpyridin-4-yl) increases lipophilicity (logP), improving blood-brain barrier penetration . Trifluoromethyl or benzodioxol groups (e.g., in ) introduce strong electron-withdrawing effects, altering reactivity and metabolic stability .

Biological Activity: Anticonvulsant activity is prominent in 5-arylalkyl-pyrrolidine-3-carboxylic acids (e.g., 84–100% seizure protection) due to aromatic hydrophobic interactions .

Synthetic Accessibility :

- Pyrrolidine derivatives are often synthesized via HCl-mediated deprotection of acetylated precursors , whereas piperidine analogs require coupling reagents like TBTU/DIPEA for amide bond formation .

Biological Activity

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, a compound featuring a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group, exhibits significant biological activity. This article delves into its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine ring , which enhances its interaction with biological targets. The presence of the pyridine group contributes to its pharmacological profile, while the carboxylic acid functionality plays a crucial role in solubility and receptor binding.

This compound acts primarily as an enzyme inhibitor and receptor modulator . Its mechanism involves:

- Binding Interactions : The compound's stereochemistry allows it to interact selectively with various enzymes and receptors, influencing biochemical pathways such as the ras–mek–erk and pi3k–akt signaling pathways.

- Regulation of Signaling Pathways : It has been associated with the modulation of critical cellular processes, including cell growth, apoptosis, and inflammation .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antiviral and Antimicrobial Properties : Similar pyrrolidine derivatives have shown efficacy against various pathogens, including bacteria and viruses. For instance, derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

| Activity Type | Target Organisms/Conditions | MIC (mg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 | |

| Antiviral | Various viral strains | Not specified |

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

- A study on pyrrolidine derivatives highlighted their potential as antimicrobial agents , indicating that structural modifications can enhance their efficacy against resistant bacterial strains .

- Another investigation into the pharmacological effects of similar compounds revealed their ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Start with the parent pyrrolidine-3-carboxylic acid scaffold. Introduce the pyridin-4-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl-pyrrolidine linkages ). Final hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous solvents (e.g., ethanol or diethyl ether) to enhance crystallinity and stability .

- Critical parameters : Optimize reaction temperature (typically 60–100°C), stoichiometry of reagents (e.g., 1.2–1.5 equivalents of pyridine derivatives), and purification methods (e.g., recrystallization from ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

- Primary tools :

- 1H/13C NMR : Confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for protons adjacent to nitrogen) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- HPLC-MS : Verify molecular weight ([M+H]+ expected at ~239.1 g/mol) and purity (>95% by area normalization) .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, whereas the free base is more soluble in DMSO or chloroform .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic cleavage of the pyrrolidine ring is a common degradation pathway .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Approach : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like GABA receptors or kinases. Focus on the protonated pyrrolidine nitrogen and carboxylic acid group as key pharmacophores .

- Validation : Compare computational results with experimental IC50 values from radioligand binding assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

- Design : Systematically modify substituents:

- Replace pyridin-4-yl with other aromatic groups (e.g., naphthyl or chlorophenyl) to alter lipophilicity .

- Substitute the carboxylic acid with ester or amide derivatives to modulate bioavailability .

Q. How can conflicting data on biological activity (e.g., inconsistent IC50 values across studies) be addressed?

- Root causes : Variability may arise from differences in assay conditions (e.g., pH affecting ionization states) or impurities in test batches .

- Resolution : Standardize protocols (e.g., use Tris-HCl buffer at pH 7.4 for all assays) and validate compound purity via orthogonal methods (NMR, LC-MS, elemental analysis) .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.